molecular formula C9H6O2S2 B1220506 2,2'-Bithiophene-5-carboxylic acid CAS No. 2060-55-1

2,2'-Bithiophene-5-carboxylic acid

Cat. No.: B1220506
CAS No.: 2060-55-1
M. Wt: 210.3 g/mol
InChI Key: PTNWHEHDBNNKEO-UHFFFAOYSA-N
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Description

2,2’-Bithiophene-5-carboxylic acid is an organic compound with the molecular formula C9H6O2S2. It is a derivative of bithiophene, which consists of two thiophene rings connected by a single bond. The carboxylic acid group is attached to the fifth position of one of the thiophene rings.

Biochemical Analysis

Cellular Effects

2,2’-Bithiophene-5-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of enzymes involved in the electron transport chain .

Molecular Mechanism

At the molecular level, 2,2’-Bithiophene-5-carboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds and other non-covalent interactions with their active sites. The compound also influences gene expression by binding to transcription factors and altering their activity. These interactions result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bithiophene-5-carboxylic acid change over time. The compound is relatively stable when stored in dark, dry conditions at temperatures between 2-8°C . It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 2,2’-Bithiophene-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on oxidative stress and inflammation. At high doses, it can be toxic and cause adverse effects, such as liver and kidney damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s use in animal models .

Metabolic Pathways

2,2’-Bithiophene-5-carboxylic acid is involved in various metabolic pathways, particularly those related to oxidative stress and electron transport. It interacts with enzymes such as cytochrome P450 and superoxide dismutase, influencing their activity and the overall metabolic flux. The compound can also affect metabolite levels, leading to changes in cellular redox status and energy production .

Transport and Distribution

Within cells and tissues, 2,2’-Bithiophene-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form hydrogen bonds and other non-covalent interactions with cellular components .

Subcellular Localization

2,2’-Bithiophene-5-carboxylic acid is localized in various subcellular compartments, including mitochondria, the endoplasmic reticulum, and the nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bithiophene-5-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 2,2’-bithiophene followed by a carboxylation reaction. For example, the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids can yield their 5’-bromo derivatives, which can then be converted to the desired carboxylic acid by heating in dimethylformamide (DMF) with catalytic amounts of palladium(0) complex .

Industrial Production Methods

Industrial production methods for 2,2’-Bithiophene-5-carboxylic acid typically involve large-scale synthesis using similar bromination and carboxylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bithiophene-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and halogenated bithiophenes. These products are valuable intermediates for further chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bithiophene-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which provides additional functionality for chemical modifications and applications. This makes it a versatile building block for the synthesis of various advanced materials and compounds .

Properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNWHEHDBNNKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174612
Record name 2,2'-Bithiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060-55-1
Record name 2,2'-Bithiophene-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bithiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(thiophen-2-yl)thiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

35 ml of NaOCl solution was heated to 55° C. and 5acetyl-2,2'-bithiophene was then added and stirred at 60°-70° C. for 2 hours. Then the reaction solution was cooled by ice bath and aqueous Na2S2O4 solution was added for removing the residual NaOCl. The reaction mixture was acidified by HCl(aq) and filtered to obtain golden product. The product was further recrystallized with 95% ethanol. The melting point of the product was 183-184%.
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Synthesis routes and methods II

Procedure details

To a suspension of 2,2′-bithiophene (1.0 g) in tetrahydrofuran (10 ml) was added a solution of n-butyl lithium in n-hexane (1.54 M, 4.3 ml) at −25° C. under nitrogen atmosphere. The mixture was stirred at −60° C. for 30 minutes. To the solution dry-ice (1.0 g) was added and the mixture was stirred at ambient temperature for 30 minutes. To the resultant suspension hydrochloric acid (1N, 10 ml) and ethyl acetate were added. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The residue was triturated with diisopropyl ether. The resulting precipitate was collected by filtration, washed with diisopropyl ether and dried to give [2,2′]bithiophenyl-5-carboxylic acid (952 mg, 75.6%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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